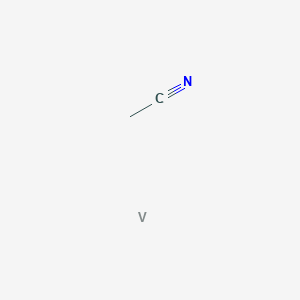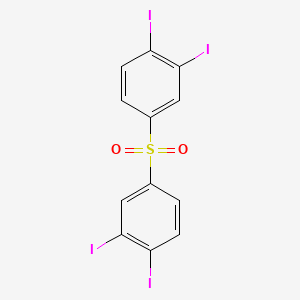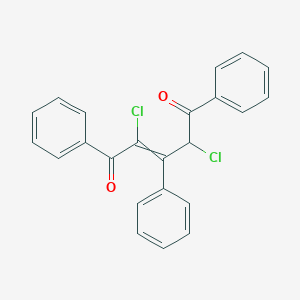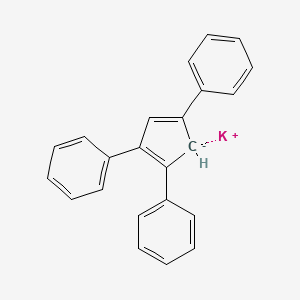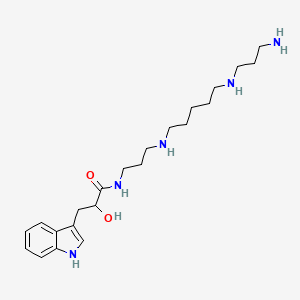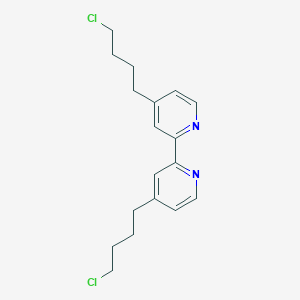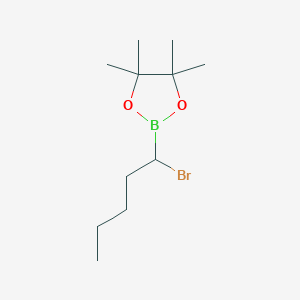
Ethyl (1-hydroxy-4,4-dimethylcyclopent-2-en-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (1-hydroxy-4,4-dimethylcyclopent-2-en-1-yl)acetate is an organic compound with a unique structure that includes a cyclopentene ring substituted with a hydroxy group and an ethyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1-hydroxy-4,4-dimethylcyclopent-2-en-1-yl)acetate typically involves the reaction of 4,4-dimethylcyclopent-2-en-1-one with ethyl acetate in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a base like sodium ethoxide to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening methods can optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (1-hydroxy-4,4-dimethylcyclopent-2-en-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl acetate moiety can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (1-hydroxy-4,4-dimethylcyclopent-2-en-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.
Mecanismo De Acción
The mechanism by which Ethyl (1-hydroxy-4,4-dimethylcyclopent-2-en-1-yl)acetate exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester moiety can undergo hydrolysis, releasing active metabolites that interact with cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethylcyclopent-2-en-1-one: Shares the cyclopentene ring structure but lacks the ethyl acetate moiety.
Ethyl 2-(cyclopent-2-en-1-yl)acetate: Similar ester structure but with different substituents on the cyclopentene ring.
Uniqueness
Ethyl (1-hydroxy-4,4-dimethylcyclopent-2-en-1-yl)acetate is unique due to the presence of both a hydroxy group and an ethyl acetate moiety on the cyclopentene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
138325-02-7 |
|---|---|
Fórmula molecular |
C11H18O3 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
ethyl 2-(1-hydroxy-4,4-dimethylcyclopent-2-en-1-yl)acetate |
InChI |
InChI=1S/C11H18O3/c1-4-14-9(12)7-11(13)6-5-10(2,3)8-11/h5-6,13H,4,7-8H2,1-3H3 |
Clave InChI |
XYXMKPFMWOIREM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1(CC(C=C1)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


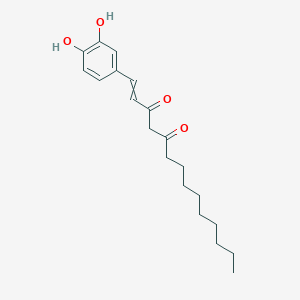

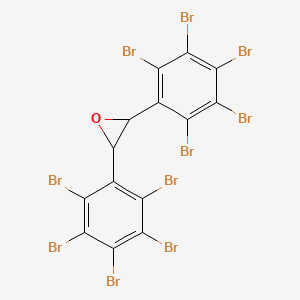

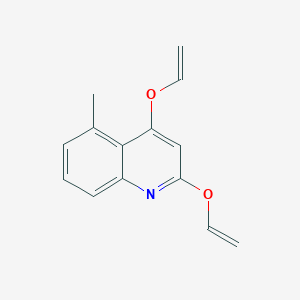
-lambda~5~-phosphane](/img/structure/B14278566.png)
